1,2,3,5-Dithiadiazolyl radical, 4-chloro-
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Overview
Description
The 4-chloro-1,2,3,5-dithiadiazolyl radical, also known as ClCNSSN, is a type of dithiadiazolyl radical . It is reported to crystallize as twisted cofacial dimers in the triclinic space group P-1 with four molecules in the asymmetric unit . The structure exhibits three-centre SSδ+⋯Nδ− motifs .
Synthesis Analysis
A high yield, one-pot synthesis of the 1,2,3,5-dithiadiazolyl radical NC–(CF2)4–CNSSN˙ by reduction of the corresponding 1,3,2,4-dithiadiazolium salt has been reported . In the solid state, the title compound is dimerized in trans-cofacial fashion with intra-dimeric Sδ+⋯Nδ− interactions .
Molecular Structure Analysis
The molecular structure of the 4-chloro-1,2,3,5-dithiadiazolyl radical, ClCNSSN, is characterized by twisted cofacial dimers in the triclinic space group P-1 with four molecules in the asymmetric unit . The structure exhibits three-centre SSδ+⋯Nδ− motifs .
Chemical Reactions Analysis
The 1,3,2,4-dithiadiazolyl RCNSNS () radicals undergo an unprecedented concerted rearrangement to the thermodynamically more stable 1,2,3,5-dithiadiazolyl RCNSSN () radicals by the net exchange of adjacent cyclic sulfur and nitrogen atoms .
Physical And Chemical Properties Analysis
The 4-chloro-1,2,3,5-dithiadiazolyl radical, ClCNSSN, is a polymorphic dithiadiazolyl radical . It crystallizes as twisted cofacial dimers in the triclinic space group P-1 with four molecules in the asymmetric unit . The structure exhibits three-centre SSδ+⋯Nδ− motifs .
properties
InChI |
InChI=1S/CClN2S2/c2-1-3-5-6-4-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVJSCSDJBUGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSS[N]1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152119 |
Source
|
Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
CAS RN |
118436-67-2 |
Source
|
Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118436672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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